molecular formula C7H5BrO3S B8376218 (4-Bromo-5-methylthiophen-2-yl)-oxo-acetic acid

(4-Bromo-5-methylthiophen-2-yl)-oxo-acetic acid

Cat. No. B8376218
M. Wt: 249.08 g/mol
InChI Key: ZVPWLSNYOCEZSS-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

Br2 (0.665 mL, 12.9 mmol) was added dropwise to a solution of (5-methylthiophen-2-yl)-oxo-acetic acid (1.05 g, 6.15 mmol) and sodium acetate (757 mg, 9.23 mmol) in 10 ml of glacial acetic acid and stirred at room temperature for 6.5 hours. The reaction mixture was poured into 150 ml water and extracted with diethyl ether (2×75 ml). The combined diethyl ether layers were extracted with aqueous Na2S2O3, the organic layer was then dried over sodium sulfate, and concentrated under vacuum to provide crude (4-bromo-5-methylthiophen-2-yl)-oxo-acetic acid (1.40 g, 91%). 1H NMR (300 MHz, CDCl3) δ8.35 (1H, s), 2.54 (3H, s).
Name
Quantity
0.665 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[S:8][C:7]([C:9](=[O:13])[C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1.C([O-])(=O)C.[Na+].O>C(O)(=O)C>[Br:1][C:5]1[CH:6]=[C:7]([C:9](=[O:13])[C:10]([OH:12])=[O:11])[S:8][C:4]=1[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.665 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.05 g
Type
reactant
Smiles
CC1=CC=C(S1)C(C(=O)O)=O
Name
Quantity
757 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined diethyl ether layers were extracted with aqueous Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
BrC=1C=C(SC1C)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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